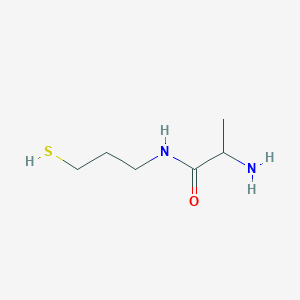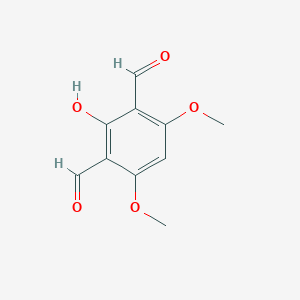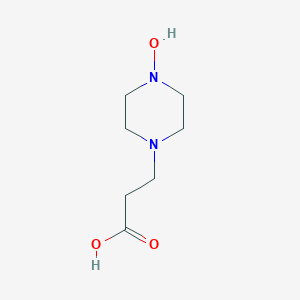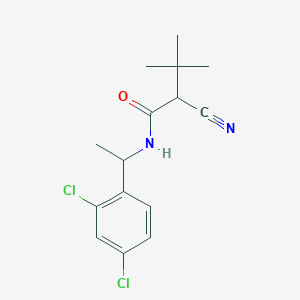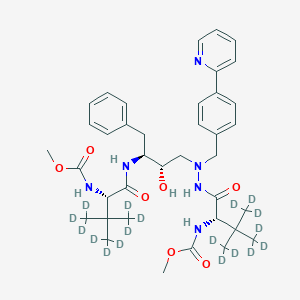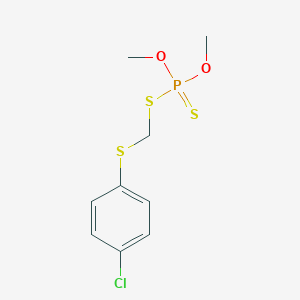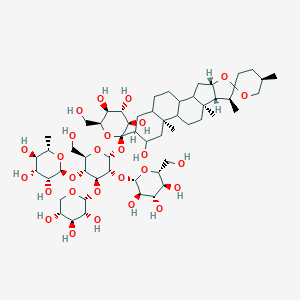
3-Rxgsd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Rxgsd is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a complex molecule that is synthesized using a specific method that involves several steps. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-Rxgsd is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins that are required for the growth and survival of cancer cells and viruses. The exact targets of 3-Rxgsd are still under investigation.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Rxgsd has several biochemical and physiological effects. The compound has been found to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, 3-Rxgsd has been shown to inhibit the growth of cancer cells by blocking cell division. The compound has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Rxgsd in lab experiments are its potential applications in various fields of scientific research. The compound has been found to be effective against a wide range of cancer cell lines and drug-resistant bacteria. Additionally, 3-Rxgsd has been shown to be effective against viral infections, including HIV and hepatitis C. However, the limitations of using 3-Rxgsd in lab experiments are its complex synthesis method and the limited availability of the compound.
Orientations Futures
The future directions of 3-Rxgsd research include further studies on the mechanism of action of the compound, its potential applications in various fields of scientific research, and the development of more efficient synthesis methods. Additionally, research on the toxicity and safety of 3-Rxgsd is necessary before the compound can be used in clinical trials. The potential use of 3-Rxgsd in combination with other drugs for the treatment of cancer and viral infections should also be investigated.
Conclusion:
In conclusion, 3-Rxgsd is a synthetic compound that has potential applications in various fields of scientific research. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is necessary to fully understand the potential of 3-Rxgsd in the treatment of cancer and viral infections.
Méthodes De Synthèse
The synthesis of 3-Rxgsd is a complex process that involves several steps. The first step involves the preparation of the starting materials, which are then subjected to a series of chemical reactions. The final product is obtained after purification and isolation. The synthesis method of 3-Rxgsd is a closely guarded secret, and only a few research groups have been successful in synthesizing the compound.
Applications De Recherche Scientifique
3-Rxgsd has several potential applications in scientific research. It has been studied for its antiviral, antibacterial, and anticancer properties. The compound has been shown to inhibit the growth of several cancer cell lines and has also been found to be effective against drug-resistant bacteria. Additionally, 3-Rxgsd has been studied for its potential use in treating viral infections, including HIV and hepatitis C.
Propriétés
Numéro CAS |
139979-76-3 |
|---|---|
Nom du produit |
3-Rxgsd |
Formule moléculaire |
C56H92O27 |
Poids moléculaire |
1197.3 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6S)-6-(hydroxymethyl)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-[(4S,5'R,7S,8R,9S,13S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C56H92O27/c1-20-8-11-55(74-18-20)21(2)34-30(81-55)13-26-24-7-6-23-12-27(28(60)14-54(23,5)25(24)9-10-53(26,34)4)56(48(72)41(68)38(65)32(16-58)82-56)83-52-47(80-51-44(71)40(67)37(64)31(15-57)76-51)46(79-49-42(69)36(63)29(61)19-73-49)45(33(17-59)77-52)78-50-43(70)39(66)35(62)22(3)75-50/h20-52,57-72H,6-19H2,1-5H3/t20-,21+,22+,23?,24?,25?,26?,27?,28?,29-,30+,31-,32+,33-,34+,35+,36+,37-,38-,39-,40+,41+,42-,43-,44-,45-,46+,47-,48-,49-,50+,51+,52-,53+,54+,55?,56-/m1/s1 |
Clé InChI |
KADIFLZXWRELEB-VSVOSOTASA-N |
SMILES isomérique |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CC(C(C6)[C@]7([C@@H]([C@H]([C@@H]([C@@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)C7(C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)C7(C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
Synonymes |
3-O-((rhamnopyranosyl-(1-3)-xylopyranosyl-(1-2)-)(glucopyranosyl-(1-3))-glucopyranosyl-(1-3)-glucopyranosyl)spirostan-2,3-diol 3-RXGSD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



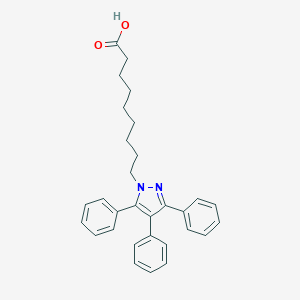
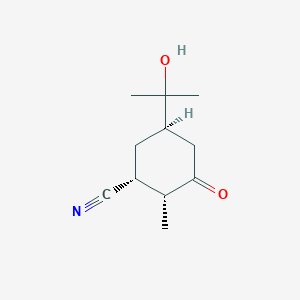
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)
